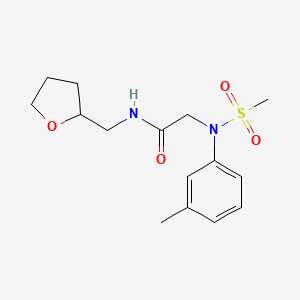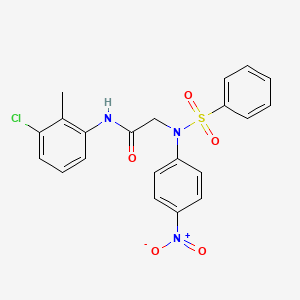![molecular formula C19H20N2O4 B3935493 (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935493.png)
(2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone
Übersicht
Beschreibung
(2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It belongs to the family of Rev-Erb agonists and has been studied for its ability to regulate circadian rhythms and metabolism.
Wirkmechanismus
(2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone acts as a Rev-Erb agonist, which means it binds to and activates the Rev-Erbα protein. This activation leads to the repression of genes involved in metabolism, inflammation, and circadian rhythms. (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to increase energy expenditure by promoting the browning of white adipose tissue, which leads to an increase in thermogenesis and energy expenditure. It also improves glucose tolerance by increasing insulin sensitivity and reducing hepatic glucose production.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase energy expenditure, improve glucose tolerance, and reduce inflammation in animal models. (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has also been shown to promote the browning of white adipose tissue, which leads to an increase in thermogenesis and energy expenditure. Additionally, it has been shown to increase insulin sensitivity and reduce hepatic glucose production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is that it has been shown to have a number of potential therapeutic applications. It has been studied for its potential in treating metabolic disorders, such as obesity and type 2 diabetes, as well as for its potential in treating inflammatory diseases. One limitation of (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is that it has only been studied in animal models, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. One area of interest is the potential for (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone to be used as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is the potential for (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone to be used as a treatment for inflammatory diseases. Additionally, there is interest in understanding the safety and efficacy of (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone in humans, as well as in developing more potent and selective Rev-Erb agonists.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been studied extensively for its potential as a therapeutic agent. It has been shown to regulate circadian rhythms and metabolism by targeting the Rev-Erbα protein, which is a transcriptional repressor that plays a key role in regulating the expression of genes involved in metabolism, inflammation, and circadian rhythms. (2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to increase energy expenditure, improve glucose tolerance, and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-5-16(14(2)11-13)19(22)15-4-6-17(18(12-15)21(23)24)20-7-9-25-10-8-20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXHYGKCLZJICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)[4-(morpholin-4-yl)-3-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B3935415.png)
methanone](/img/structure/B3935447.png)
![4-{[(2-ethoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935456.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935462.png)
![ethyl 4-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B3935469.png)

![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3935491.png)
![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B3935495.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3935503.png)
![(4-methylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935515.png)
![2-(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3935518.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3935521.png)